molecular formula C25H23N3O4 B11254789 N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide

N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11254789
M. Wt: 429.5 g/mol
InChI Key: QOOYNXUUUWOLNQ-UHFFFAOYSA-N
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Description

N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the methoxyphenyl and methylphenoxyacetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The compound’s structure allows it to chelate metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-6-9-21(10-7-17)32-16-24(29)27-19-4-3-5-22(12-19)31-15-20-13-25(30)28-14-18(2)8-11-23(28)26-20/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

QOOYNXUUUWOLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3=CC(=O)N4C=C(C=CC4=N3)C

Origin of Product

United States

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